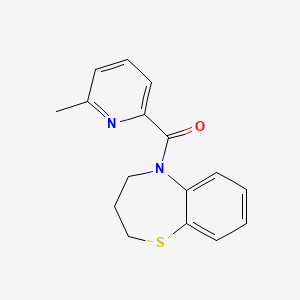![molecular formula C15H12N4O B7538793 N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBB is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
Wirkmechanismus
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of GSK-3 activity, which in turn affects various cellular processes that are regulated by GSK-3.
Biochemical and Physiological Effects
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In addition to its role in the regulation of glycogen metabolism and gene expression, N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to affect the activity of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide in lab experiments is its selectivity for GSK-3. This allows researchers to study the specific role of GSK-3 in various cellular processes without affecting other enzymes or signaling pathways. However, N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has also been shown to have off-target effects on other kinases, which can complicate its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide for this purpose.
Another area of interest is the potential applications of N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide in cancer research. Further studies are needed to determine the specific types of cancer that are most sensitive to N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide and to develop more effective N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide analogs for use in cancer therapy.
In conclusion, N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide, or N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide is a selective inhibitor of GSK-3 and has been shown to have various biochemical and physiological effects. Despite its limitations, N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has the potential to be a valuable tool for researchers studying the role of GSK-3 in various cellular processes.
Synthesemethoden
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide involves the reaction of 4-(1,2,4-triazol-1-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide as a white solid with a purity of over 99%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various areas of research. One of the primary areas of interest is its role in neurodegenerative diseases such as Alzheimer's disease. GSK-3 has been implicated in the pathogenesis of Alzheimer's disease, and N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to inhibit GSK-3 activity, leading to a reduction in the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has also been studied for its potential applications in cancer research. GSK-3 has been shown to play a role in the regulation of cell proliferation, and its inhibition by N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)19-11-16-10-17-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHICUPGSJYSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)



![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)


![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)
![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)